molecular formula C18H32O16 B1671595 Globotriose CAS No. 66580-68-5

Globotriose

Cat. No. B1671595
CAS RN: 66580-68-5
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-ANKSBSNASA-N
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Description

Globotriose (Galα1–4Galβ1–4Glc) is an important cell surface epitope that acts as the receptor for Shiga-like toxins. It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .


Synthesis Analysis

The synthesis of globotriose has been achieved through various methods. One efficient and regioselective synthesis method involves the use of a novel α-galactosidase from Bacteroides fragilis. This enzyme can synthesize globotriose as a single transglycosylation product with a maximum yield of 32.4% from 20 mM pNPαGal and 500 mM lactose . Another method involves a multi-enzyme one-pot system that can achieve globotriose on preparative scales .


Molecular Structure Analysis

The molecular structure of globotriose is Galα1–4Galβ1–4Glc . This structure is significant as it acts as the receptor for Shiga-like toxins and is the core structure of certain tumor-associated glycans .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of globotriose have been studied in detail. For instance, the enzyme AgaBf3S could transfer a galactosyl residue from pNPαGal to lactose (Galβ1–4Glc) with high efficiency and strict α1–4 regioselectivity .

Scientific Research Applications

Bio-synthesis and Drug Development

Globotriose is involved in pathogenic processes and drug development. A study by (Zhao et al., 2014) demonstrated a one-pot multi-enzyme system to synthesize globotriose on a preparative scale, which is significant for large-scale production of potential drugs. This synthesis uses a cheaper substrate, galactose, for UDP-galactose production, offering a cost-effective and facile approach for globotriose production.

In Vivo Synthesis for Therapeutic Applications

Large amounts of globotriose can be produced in vivo using engineered Escherichia coli strains, as shown by (Antoine et al., 2005). These strains over-express specific genes for galactosyltransferase and are fed with glycerol and lactose as precursors for globotriose synthesis. This method extends to the synthesis of globotetraose and other polygalactosylated compounds, indicating its potential in developing carbohydrate-based therapeutics.

Enzymatic Synthesis for Bacterial Infections and Cancer Therapeutics

The enzymatic synthesis of globotriose is crucial for developing carbohydrate-based therapeutics for bacterial infections and cancers. A novel α-galactosidase gene from Bacteroides fragilis facilitates the synthesis of globotriose, as discussed in the study by (Gong et al., 2016). This synthesis is significant for accessing pharmaceutically important Galα1–4-linked oligosaccharides.

Chemical Synthesis of Globotriose

The chemical synthesis of globotriose is a critical aspect of its applications. Research by (Chen et al., 2006) achieved a practical synthesis of antigenic globotriose, highlighting its role in antigen-antibody interactions and potential therapeutic applications.

Inhibitory Effects on Bacterial Toxins

Globotriose exhibits inhibitory effects on the cytotoxicity of bacterial toxins. The study by (Miyagawa et al., 2007) shows that glycopolymers containing globotriose units can inhibit the cytotoxicity of Shiga toxins, which is significant for developing treatments against bacterial infections.

Enzymatic and Chemical Approaches for Oligosaccharide Synthesis

The synthesis of galactose-containing oligosaccharides, including globotriose, through various biochemical pathways has been explored. (Zhang et al., 2003) discuss the use of superbeads and superbug technologies for synthesizing galactoside analogs, demonstrating the feasibility of producing diversified oligosaccharides for biochemical applications.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling globotriose. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions in the study of globotriose involve the development of more efficient and cost-effective synthesis methods. The ultimate goal in complex carbohydrate synthesis is to develop synthetic tools that are simple and easily accessible to glycobiologists .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-ANKSBSNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-Glcp

CAS RN

80446-87-3
Record name 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
1,060
Citations
S Koizumi, T Endo, K Tabata, A Ozaki - Nature biotechnology, 1998 - nature.com
A large-scale production system of uridine 5′-diphospho-galactose (UDP-Gal) has been established by the combination of recombinant Escherichia coli and Corynebacterium …
Number of citations: 217 www.nature.com
X Zhao, Y Zou, M Xue, Z Ma, S Wang, PG Wang… - European Journal of …, 2014 - Elsevier
… of globotriose derivatives is proposed for the first time. Finally, three globotriose analogs were … Due to the importance of globotriose in preclinical and immunology research, preparative …
Number of citations: 10 www.sciencedirect.com
J Zhang, P Kowal, X Chen, PG Wang - Organic & biomolecular …, 2003 - pubs.rsc.org
… globotriose. To this end, several groups have focused on the chemical and enzymatic synthesis of natural globotriose … the efficient synthesis of globotriose derivatives through a specific …
Number of citations: 52 pubs.rsc.org
YY Chien, MD Jan, AK Adak, HC Tzeng, YP Lin… - …, 2008 - Wiley Online Library
Compared to monovalent carbohydrates, multivalent carbohydrate ligands exhibit significantly enhanced binding affinities to their interacting proteins. Here, we report globotriose (P k …
T Antoine, C Bosso, A Heyraud, E Samain - Biochimie, 2005 - Elsevier
… precursor for globotriose synthesis. After complete exhaustion of lactose, globotriose could … Globotetraose could also be produced from exogenous globotriose which was shown to be …
Number of citations: 41 www.sciencedirect.com
W Gong, L Xu, G Gu, L Lu, M Xiao - Applied microbiology and …, 2016 - Springer
… Hence, the enzymatic synthesis of globotriose would be necessary … The K m and k cat values for pNPαGal, melibiose, and globotriose … AgaBf3S could synthesize globotriose as a single …
Number of citations: 12 link.springer.com
JL Leach, SA Garber, AA Marcon… - Antimicrobial agents and …, 2005 - Am Soc Microbiol
… , globotriose (Galα1,4Galβ1,4Glc), to interfere with uropathogen attachment and colonization in vitro and in vivo. We assessed the ability of globotriose … Globotriose (5 mg/ml) completely …
Number of citations: 33 journals.asm.org
M Watanabe, K Matsuoka, E Kita, K Igai… - The Journal of …, 2004 - academic.oup.com
Shiga toxin (Stx) is a major virulence factor in infection with Stx-producing Escherichia coli (STEC). We developed a series of linear polymers of acrylamide, each with a different density …
Number of citations: 148 academic.oup.com
S Svedhem, L Öhberg, S Borrelli, R Valiokas… - Langmuir, 2002 - ACS Publications
… for Globotriose−Antibody Interactions. The goal of this work was the synthesis of globotriose-… and functional analysis of presumedly well-ordered globotriose-containing SAMs on gold (…
Number of citations: 54 pubs.acs.org
DHG Crout, J áMichael Lord - Journal of the Chemical Society …, 1998 - pubs.rsc.org
… of globotriose and the corresponding terminal disaccharide, galabiose [α-D-Gal(1→4)-β-D-Gal]. Globotriose … chloride, while its release from globotriose-Sepharose requires a higher …
Number of citations: 22 pubs.rsc.org

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